Everninomycin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

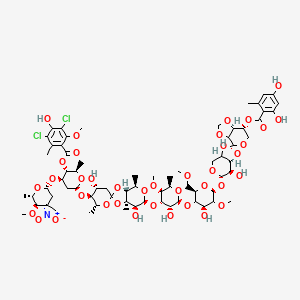

Everninomycin is an amino oligosaccharide.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Everninomycin has demonstrated broad-spectrum antimicrobial activity, particularly against multidrug-resistant strains of Gram-positive bacteria. Notable findings include:

- In vitro Efficacy : this compound exhibits strong activity against various pathogens including Streptococcus pneumoniae, methicillin-resistant Staphylococcus aureus (MRSA), and enterococci. In a multicenter study, it showed minimum inhibitory concentrations (MIC90) ranging from 0.047 mg/L against S. pneumoniae to 1.0 mg/L against MRSA and enterococci, outperforming several established antibiotics such as vancomycin and quinupristin/dalfopristin .

- Mechanism of Action : The antibiotic targets the 50S ribosomal subunit, inhibiting protein synthesis in bacteria. This mechanism is crucial for its effectiveness against resistant strains .

Clinical Applications

This compound was initially developed for clinical use but faced challenges during Phase III trials due to pharmacological complications. Despite this setback, its potential applications continue to be explored:

- Treatment of Resistant Infections : Given its efficacy against resistant strains, this compound could be considered for treating severe infections caused by multidrug-resistant organisms, especially in cases where conventional therapies fail .

- Research into Derivatives : Ongoing studies aim to develop this compound analogs through genetic modifications in its producing organism, Micromonospora carbonacea. This approach seeks to enhance its antibacterial properties and reduce side effects .

Research Developments

Recent research has focused on understanding the biosynthesis and structural characteristics of this compound:

- Biosynthetic Pathways : Investigations into the natural biosynthetic pathways have revealed insights into the enzymatic processes involved in this compound production. These studies aim to utilize enzymes from the biosynthetic pathway for rational design and synthesis of new analogs .

- Structural Studies : The crystal structure of enzymes involved in this compound biosynthesis has been characterized, providing a foundation for future modifications that may enhance its therapeutic potential .

Comparative Studies

A comprehensive comparison of this compound with other antibiotics highlights its unique advantages:

| Antibiotic | MIC90 (mg/L) | Target Bacteria |

|---|---|---|

| This compound | 1.0 | MRSA, Enterococci |

| Vancomycin | 3.0 | MRSA |

| Quinupristin/Dalfopristin | 1.5 | MRSA |

| Chloramphenicol | Varies | Various Gram-positive organisms |

This table illustrates that this compound maintains lower MIC values compared to other established antibiotics, indicating superior efficacy against resistant strains.

Análisis De Reacciones Químicas

Biosynthetic Pathways and Enzymatic Reactions

Recent studies revealed novel enzymatic transformations in everninomicin D (EVD) biosynthesis:

Table 1: Key Enzymatic Reactions

-

EvdS6 mechanism : This NAD⁺-dependent enzyme converts UDP-glucuronic acid into a 1:1 mixture of oxidized (C4-keto) and reduced (C4-OH) pentoses through a dual decarboxylase-reductase activity .

-

ORF36 oxidation : Molecular oxygen incorporation studies (¹⁸O₂ labeling) confirmed a monooxygenase mechanism for amino sugar oxidation .

Table 2: Notable Chemical Modifications

Key findings:

-

Nitro group reactivity : The tertiary nitro group undergoes selective reduction to hydroxylamine (-NHOH) and amine (-NH₂) derivatives while preserving antibiotic activity .

-

Orthoester stability : Spirocyclic orthoesters resist hydrolysis at physiological pH but cleave under strong acidic conditions (pH < 2) .

Structural Analysis and Degradation Studies

Advanced analytical techniques have elucidated degradation pathways:

Table 3: Acid Hydrolysis Products of Everninomicin D

Critical observations:

Propiedades

Número CAS |

53024-98-9 |

|---|---|

Fórmula molecular |

C70H97Cl2NO38 |

Peso molecular |

1631.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,6S)-6-[(2'R,3'S,3aR,4R,4'R,6S,7S,7aR)-6-[(2S,3R,4S,5S,6R)-2-[(2R,4S,6S)-6-[(3aR,3'aS,4R,6'S,7R,7'R,7aS,7'aS)-7-(2,4-dihydroxy-6-methylbenzoyl)oxy-7'-hydroxyspiro[3a,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran-4,2'-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6'-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4',7-dihydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-[(2R,4S,5R,6S)-5-methoxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate |

InChI |

InChI=1S/C70H97Cl2NO38/c1-24-15-31(74)16-32(75)40(24)61(82)100-36-22-94-70(60-53(36)92-23-93-60)108-37-21-91-63(46(79)52(37)109-70)106-65-56(89-13)45(78)51(35(101-65)20-86-10)104-64-47(80)55(50(87-11)27(4)97-64)105-66-57(81)68(9)59(30(7)98-66)110-69(111-68)18-33(76)48(28(5)107-69)102-38-17-34(99-39-19-67(8,73(84)85)58(90-14)29(6)96-39)49(26(3)95-38)103-62(83)41-25(2)42(71)44(77)43(72)54(41)88-12/h15-16,26-30,33-39,45-53,55-60,63-66,74-81H,17-23H2,1-14H3/t26-,27-,28-,29+,30-,33-,34-,35-,36-,37+,38+,39-,45+,46-,47-,48-,49-,50+,51?,52-,53+,55+,56?,57-,58+,59-,60-,63+,64+,65+,66+,67+,68-,69?,70-/m1/s1 |

Clave InChI |

UPADRKHAIMTUCC-JBNGTWNESA-N |

SMILES |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES isomérico |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC3(C[C@H]2O)O[C@@H]4[C@H](O[C@H]([C@H]([C@]4(O3)C)O)O[C@H]5[C@H]([C@@H](O[C@@H]([C@@H]5OC)C)OC6[C@H](O[C@H](C([C@H]6O)OC)O[C@H]7[C@@H]([C@H]8[C@H](CO7)O[C@@]9(O8)[C@H]1[C@H]([C@@H](CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)O[C@@H]1C[C@]([C@H]([C@@H](O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

SMILES canónico |

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(C(C4(O3)C)O)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(CO9)OC(=O)C2=C(C=C(C=C2C)O)O)OCO1)O)COC)O)C)C)OC1CC(C(C(O1)C)OC)(C)[N+](=O)[O-])OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C |

Sinónimos |

evernimicin everninomicin everninomycin SCH 27899 SCH-27899 Ziracin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.